molecular formula C27H58N2O3 B101731 N-Stearyl-N-(2-hydroxyethyl)-N',N'-bis(2-hydroxyethyl)trimethylenediamine CAS No. 17671-49-7

N-Stearyl-N-(2-hydroxyethyl)-N',N'-bis(2-hydroxyethyl)trimethylenediamine

Cat. No.: B101731
CAS No.: 17671-49-7
M. Wt: 458.8 g/mol
InChI Key: KRZCNRGNPAESDC-UHFFFAOYSA-N
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Description

N-Stearyl-N-(2-hydroxyethyl)-N’,N’-bis(2-hydroxyethyl)trimethylenediamine is a compound that belongs to the class of amine oxides. These compounds are known for their surfactant properties, which make them useful in various industrial and commercial applications. The presence of both hydrophilic and hydrophobic groups in their structure allows them to reduce surface tension and act as emulsifiers, detergents, and foaming agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Stearyl-N-(2-hydroxyethyl)-N’,N’-bis(2-hydroxyethyl)trimethylenediamine can be synthesized through the reaction of N-alkyl-diethanolamine with hydrogen peroxide. The reaction typically involves the following steps :

    Reactants: N-alkyl-diethanolamine and hydrogen peroxide.

    Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired amine oxide.

    Purification: The product is purified using techniques such as distillation or crystallization to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of N-Stearyl-N-(2-hydroxyethyl)-N’,N’-bis(2-hydroxyethyl)trimethylenediamine involves large-scale reactors where the reactants are mixed and reacted under optimized conditions. The process is designed to maximize yield and minimize by-products. The final product is then subjected to quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-Stearyl-N-(2-hydroxyethyl)-N’,N’-bis(2-hydroxyethyl)trimethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the amine oxide back to the original amine.

    Substitution: The hydroxyl groups can participate in substitution reactions with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions include different derivatives of the original compound, such as various substituted amine oxides and reduced amines .

Scientific Research Applications

N-Stearyl-N-(2-hydroxyethyl)-N’,N’-bis(2-hydroxyethyl)trimethylenediamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Stearyl-N-(2-hydroxyethyl)-N’,N’-bis(2-hydroxyethyl)trimethylenediamine involves its ability to interact with both hydrophilic and hydrophobic molecules. This interaction reduces surface tension and allows the compound to act as an emulsifier and detergent. The molecular targets include lipid membranes and hydrophobic molecules, which are solubilized by the compound’s amphiphilic nature .

Comparison with Similar Compounds

Similar Compounds

    N-Dodecyl-N,N-di(2-hydroxyethyl)amine oxide: Similar structure but with a shorter alkyl chain.

    N-Octyl-N,N-di(2-hydroxyethyl)amine oxide: Another similar compound with an even shorter alkyl chain.

Uniqueness

N-Stearyl-N-(2-hydroxyethyl)-N’,N’-bis(2-hydroxyethyl)trimethylenediamine is unique due to its long stearyl chain, which enhances its hydrophobic interactions and makes it particularly effective as an emulsifier and surfactant in various applications .

Properties

IUPAC Name

2-[3-[bis(2-hydroxyethyl)amino]propyl-octadecylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H58N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28(22-25-30)20-18-21-29(23-26-31)24-27-32/h30-32H,2-27H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZCNRGNPAESDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCCN(CCO)CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H58N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17671-49-7
Record name N-Stearyl-N-(2-hydroxyethyl)-N',N'-bis(2-hydroxyethyl)trimethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017671497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-STEARYL-N-(2-HYDROXYETHYL)-N',N'-BIS(2-HYDROXYETHYL)TRIMETHYLENEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN32HT51LP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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